molecular formula C21H22ClN B000513 Cyproheptadine hydrochloride CAS No. 969-33-5

Cyproheptadine hydrochloride

Cat. No. B000513
CAS RN: 969-33-5
M. Wt: 323.9 g/mol
InChI Key: ZPMVNZLARAEGHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cyproheptadine hydrochloride's synthesis and analysis have been approached through various chromatographic methods. For example, Mamina and Kabachny (2017) investigated the substance using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), establishing optimal conditions for its identification and quantification in biological extracts. These methods provided a foundation for understanding cyproheptadine's chemical behavior and facilitating its study in biological contexts (Mamina & Kabachny, 2017).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through advanced spectroscopic techniques. Sagdinc et al. (2015) used ab initio Hartree-Fock (HF) and density functional theory (DFT) to determine the geometry, atomic charges, and vibrational bands of cyproheptadine, offering insights into its molecular structure and properties. This study highlighted the potential of cyproheptadine in the development of non-linear optical materials due to its significant first hyperpolarizability values (Sagdinc et al., 2015).

Chemical Reactions and Properties

Investigations into cyproheptadine's chemical reactions and properties have revealed its complex interactions with other molecules. Jiang et al. (2013) studied the interaction between this compound and human serum albumin using fluorescence spectroscopy, uncovering the mechanisms behind this interaction and its implications for the drug's pharmacological behavior (Jiang et al., 2013).

Physical Properties Analysis

The physical properties of this compound, including its stability in oral liquid dosage forms, have been a subject of study. Gupta (2007) explored its chemical stability, confirming that this compound remains stable for at least 180 days when stored properly, with no significant changes in pH or physical appearance. This stability is crucial for its efficacy and safety as a medication (Gupta, 2007).

Chemical Properties Analysis

The chemical properties of this compound, including its effects on weight gain and immunomodulation, have been evaluated in various studies. Kazemi et al. (2017) found that this compound effectively promotes weight gain in undernourished children, demonstrating its potential therapeutic benefits beyond its antihistamine activity (Kazemi et al., 2017). Moreover, Hasan et al. (2017) assessed its immunomodulatory effects, indicating its complex impact on the immune system, which warrants further investigation (Hasan et al., 2017).

Scientific Research Applications

  • Appetite Stimulation and Weight Gain : CH has been studied for its effectiveness in stimulating appetite and promoting weight gain. In children with mild to moderate undernutrition, CH therapy showed an increase in body mass index after four weeks of treatment (Najib et al., 2014). Another study found significant weight gain in underweight adults treated with CH (Noble, 1969).

  • Migraine Prevention : CH has been investigated for its preventive effect in patients with frequent migraines. In a study with refractory migraine patients, CH significantly reduced the frequency of migraine episodes (Okuma et al., 2013).

  • Growth Hormone Insensitivity Syndrome : CH was observed to increase height growth in patients with growth hormone insensitivity syndrome (GHIS), suggesting a potential application in treating this condition (Razzaghy-Azar et al., 2018).

  • Quantitative Detection in Food : CH has been used illegally as a feed additive in food-producing animals. A study developed a sensitive immunochromatographic assay using quantum dot nanobeads for on-site detection of CH residue in animal-derived food (Li et al., 2020).

  • Neuroleptic-Induced Akathisia Treatment : CH, as an antiserotonergic agent, was used to treat neuroleptic-induced akathisia. The study showed significant improvement in the severity of akathisia in patients treated with CH (Weiss et al., 1995).

Mechanism of Action

Cyproheptadine appears to exert its antihistamine and antiserotonin effects by competing with free histamine and serotonin for binding at their respective receptors . Antagonism of serotonin on the appetite center of the hypothalamus may account for cyproheptadine’s ability to stimulate the appetite .

Safety and Hazards

Cyproheptadine can cause serious side effects. Stop using cyproheptadine and call your doctor at once if you have: a light-headed feeling, like you might pass out; tremor, seizure (convulsions); confusion, hallucinations; little or no urination; fast or pounding heartbeats; easy bruising or bleeding; ringing in your ears; or pale or yellowed skin, dark colored urine, fever, weakness . Common side effects of cyproheptadine may include: drowsiness, dizziness; dry mouth, nose, or throat; constipation; blurred vision; or feeling restless or excited (especially in children) .

Future Directions

Cyproheptadine is used to treat allergic reactions and is sometimes used off-label for the treatment of serotonin syndrome . There is an increasing medical interest and demand for the orexigenic effect of cyproheptadine, especially in children with poor appetite . As cyproheptadine might be evaluated in future clinical trials, we wanted to assess its safety profile .

Biochemical Analysis

Biochemical Properties

Cyproheptadine hydrochloride is a potent competitive antagonist of both serotonin and histamine receptors . It competes with free histamine and serotonin for binding at their respective receptors . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

This compound exerts its effects on various types of cells, primarily through its antihistamine and antiserotonin properties . It influences cell function by antagonizing the effects of histamine and serotonin, which can lead to a decrease in allergic symptoms and an increase in appetite .

Molecular Mechanism

The molecular mechanism of action of this compound involves competing with free histamine and serotonin for binding at their respective receptors . This competitive antagonism at the receptor level leads to its antihistamine and antiserotonin effects .

Temporal Effects in Laboratory Settings

This compound has been observed to antagonize several pharmacodynamic effects of serotonin in laboratory animals, including bronchoconstriction and vasodepression

Metabolic Pathways

This compound undergoes several metabolic processes, including aromatic ring hydroxylation (followed by glucuronide conjugation), N-demethylation, and heterocyclic ring oxidation .

Transport and Distribution

It is known that the drug is almost entirely metabolized, followed by renal metabolite elimination, mostly as glucuronide and sulfate conjugates .

Subcellular Localization

Given its mechanism of action, it is likely that the drug interacts with histamine and serotonin receptors, which are located on the cell membrane .

properties

IUPAC Name

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N.ClH/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;/h2-11H,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMVNZLARAEGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042586
Record name Cyproheptadine hydrochloride
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Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

969-33-5, 41354-29-4
Record name Cyproheptadine hydrochloride
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Record name Cyproheptadine hydrochloride anhydrous
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Record name cyproheptadine hydrochloride
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Record name 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate
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Record name CYPROHEPTADINE HYDROCHLORIDE ANHYDROUS
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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